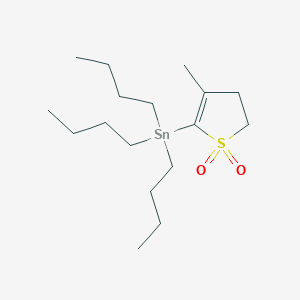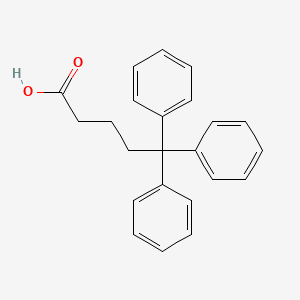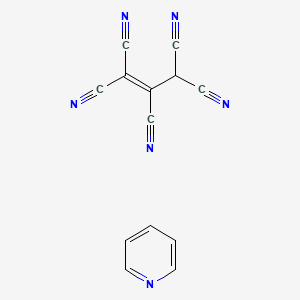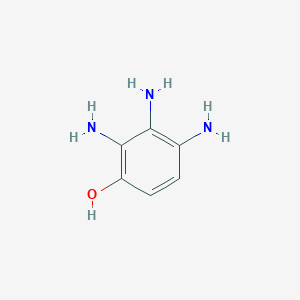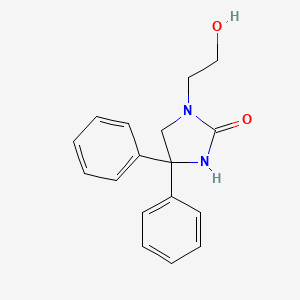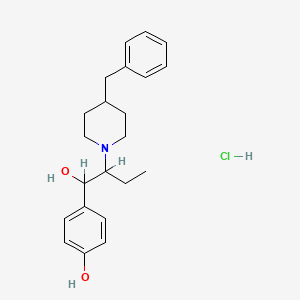
4-Benzyl-beta-ethyl-alpha-(4-hydroxyphenyl)-1-piperidineethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Benzyl-beta-ethyl-alpha-(4-hydroxyphenyl)-1-piperidineethanol hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-beta-ethyl-alpha-(4-hydroxyphenyl)-1-piperidineethanol hydrochloride typically involves multi-step organic reactions. Common starting materials include benzyl chloride, ethylamine, and 4-hydroxybenzaldehyde. The synthesis may involve:
Formation of the piperidine ring: This can be achieved through cyclization reactions.
Introduction of the benzyl group: This step often involves nucleophilic substitution reactions.
Hydroxylation: Introduction of the hydroxyl group can be done through oxidation reactions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl and piperidine groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various conditions.
Industry: Used in the development of new materials and chemicals.
Wirkmechanismus
The mechanism of action of 4-Benzyl-beta-ethyl-alpha-(4-hydroxyphenyl)-1-piperidineethanol hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to its pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzylpiperidine: Shares the piperidine core structure.
4-Hydroxybenzylamine: Contains the hydroxyphenyl group.
Beta-ethylpiperidine: Similar ethyl substitution on the piperidine ring.
Uniqueness
4-Benzyl-beta-ethyl-alpha-(4-hydroxyphenyl)-1-piperidineethanol hydrochloride is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
35133-54-1 |
|---|---|
Molekularformel |
C22H30ClNO2 |
Molekulargewicht |
375.9 g/mol |
IUPAC-Name |
4-[2-(4-benzylpiperidin-1-yl)-1-hydroxybutyl]phenol;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-2-21(22(25)19-8-10-20(24)11-9-19)23-14-12-18(13-15-23)16-17-6-4-3-5-7-17;/h3-11,18,21-22,24-25H,2,12-16H2,1H3;1H |
InChI-Schlüssel |
JUDOHZNFWFNJIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)CC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





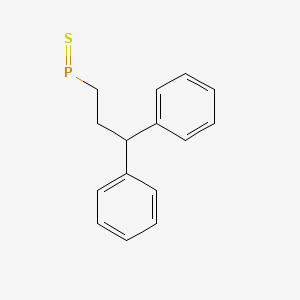
![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)

